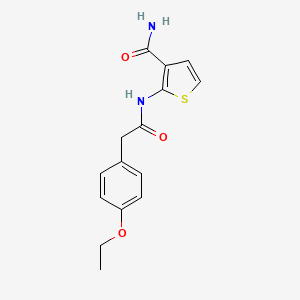

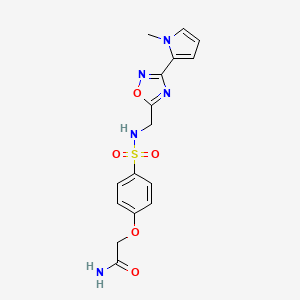

5-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

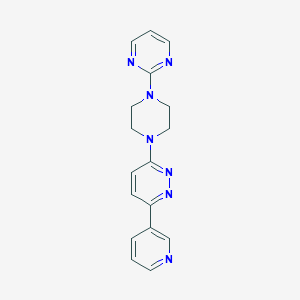

"5-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide" is a chemical entity that appears to incorporate elements like fluorine, a furan moiety, a hydroxypropyl group, and a methoxybenzenesulfonamide structure. Its synthesis and analysis likely involve complex organic chemistry techniques, focusing on fluorination reactions, furan chemistry, and sulfonamide functionality.

Synthesis Analysis

Synthesis of similar compounds often involves electrophilic fluorination, where N-fluorobenzenesulfonimide (NFSI) acts as a fluorinating agent. For example, NFSI has been utilized as an electrophilic fluorinating reagent to introduce fluorine atoms into organic molecules, enhancing enantioselectivity in certain reactions (Yasui et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds with similar complexity is often characterized by X-ray crystallography or NMR spectroscopy. For instance, crystal structures of related sulfonamide compounds have been analyzed to understand their supramolecular architectures and intermolecular interactions (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamides, including those with methoxybenzenesulfonamide moieties, participate in various chemical reactions. Their reactivity can be tailored by substituents, as seen in the synthesis and reactivity studies of benzofuran derivatives and furan-containing compounds (Gutnov et al., 1999). Electrophilic fluorination, using reagents like NFSI, plays a crucial role in introducing fluorine atoms into the molecular framework (Hayakawa et al., 1999).

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure. For example, the introduction of fluorine atoms can significantly affect the compound's polarity, boiling and melting points, and solubility in various solvents.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are pivotal. The presence of a fluorine atom often increases the compound's stability and alters its reactivity due to the high electronegativity of fluorine. Sulfonamides, in particular, have been studied for their inhibitory activity against various enzymes, demonstrating the impact of structural modifications on biological activity (Abbasi et al., 2018).

Applications De Recherche Scientifique

Quantum Chemical and Molecular Dynamic Simulation Studies

The paper by Kaya et al. (2016) explores the adsorption and corrosion inhibition properties of certain piperidine derivatives on iron, demonstrating the potential of these compounds in protecting metals from corrosion. This suggests that similar chemical structures could be researched for their protective qualities in various industrial applications (Kaya et al., 2016).

Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents

Tsai et al. (2016) synthesized novel aminothiazole-paeonol derivatives and evaluated their anticancer effects on several cancer cell lines, indicating the role of structurally related compounds in developing new cancer treatments (Tsai et al., 2016).

Electrophilic Fluorination Reagents for Enantioselective Synthesis

Yasui et al. (2011) discuss a novel electrophilic fluorinating reagent, improving enantioselectivity in chemical syntheses. This illustrates the importance of fluorinated compounds in achieving selective synthesis, which could be applicable in pharmaceutical development (Yasui et al., 2011).

Synthesis and NMR Studies of Fluorosubstituted Heterocycles

The work by Dvornikova et al. (2003) on synthesizing and studying 2- and 3-fluorosubstituted thiophenes, pyrroles, and furans highlights the role of fluorine in modifying chemical properties and potential applications in material science or pharmaceuticals (Dvornikova et al., 2003).

Fluoronaphthalene Building Blocks via Arynes

Masson and Schlosser's research (2005) on creating fluoronaphthalene derivatives through Diels-Alder reactions with arynes and furans could provide insights into the synthesis of complex fluorinated compounds for various applications, from pharmaceuticals to materials science (Masson & Schlosser, 2005).

Propriétés

IUPAC Name |

5-fluoro-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO5S/c1-20-13-5-4-10(15)9-14(13)22(18,19)16-7-6-11(17)12-3-2-8-21-12/h2-5,8-9,11,16-17H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRBMXNJUWRXOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCC(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2493691.png)

![Methyl (E)-4-[2-(morpholine-4-carbonyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-4-oxobut-2-enoate](/img/structure/B2493700.png)

![N-(4-butylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2493704.png)

![2-Bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2493705.png)

![N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide](/img/structure/B2493706.png)

![N-(2-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2493707.png)